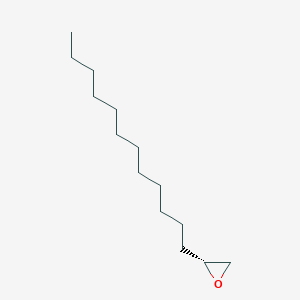

(R)-(+)-1,2-Epoxytetradecane

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-dodecyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-14/h14H,2-13H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHJQSFEAYDZGF-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472176 | |

| Record name | (R)-(+)-1,2-Epoxytetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116619-64-8 | |

| Record name | (2R)-2-Dodecyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116619-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dodecyl oxirane, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116619648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(+)-1,2-Epoxytetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DODECYL OXIRANE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0565WQC82O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-(+)-1,2-Epoxytetradecane chemical and physical properties

An In-depth Technical Guide to (R)-(+)-1,2-Epoxytetradecane for Advanced Research and Development

In the landscape of modern organic synthesis, chiral epoxides are foundational building blocks, valued for the stereochemical precision they impart.[1] These three-membered cyclic ethers, characterized by a strained oxirane ring, are highly reactive intermediates, enabling a diverse array of chemical transformations.[2][3] Their significance is particularly pronounced in the pharmaceutical and agrochemical industries, where the specific three-dimensional arrangement of atoms is critical for biological activity.[1] The development of asymmetric epoxidation methods, a field recognized with the 2001 Nobel Prize in Chemistry, has made these synthons readily accessible, allowing for the predictable and controlled synthesis of complex chiral molecules.[1]

This compound, a terminal epoxide with a twelve-carbon aliphatic chain, exemplifies this class of intermediates. Its defined stereochemistry and lipophilic character make it a valuable precursor for synthesizing a range of target molecules, from biologically active compounds to specialized polymers. This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, chemical reactivity, and applications, with a focus on providing actionable insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is essential for its effective use in synthesis, purification, and formulation.

Physical and Chemical Properties

The key physical and chemical properties are summarized below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₈O | [4][5][6] |

| Molecular Weight | 212.37 g/mol | [4][5][7] |

| Appearance | Clear, colorless mobile liquid with an ether-like odor | [5][7] |

| Density | 0.845 g/mL at 25 °C | [6][8] |

| Boiling Point | 95-96 °C at 0.4 mmHg | [6] |

| Melting Point | < 20 °C (68 °F) | [5] |

| Flash Point | >110 °C (>230 °F) | [8][9] |

| Refractive Index | n20/D 1.4408 | [6][8] |

| Water Solubility | Very low (130 µg/L at 20 °C); sensitive to moisture | [5][8][10] |

| IUPAC Name | (R)-2-Dodecyloxirane | [5] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the structure and purity of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals for the protons on the epoxide ring. These protons typically appear in the 2.5-3.5 ppm range.[11] The protons on the carbon adjacent to the oxygen are deshielded. The long alkyl chain will present as a complex series of multiplets around 1.2-1.6 ppm and a terminal methyl group triplet near 0.9 ppm.[12][13]

-

¹³C NMR Spectroscopy : The carbon signals for the epoxide ring are typically found in the 45-55 ppm region. The remaining alkyl chain carbons will appear in the aliphatic region of the spectrum.[5]

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic C-H stretching vibrations just below 3000 cm⁻¹. The key feature for an epoxide is the C-O single bond stretching, which appears in the 1050 to 1150 cm⁻¹ range.[11] The absence of a broad O-H stretch (around 3300 cm⁻¹) or a C=O stretch (around 1710 cm⁻¹) confirms the absence of hydrolysis or oxidation products.[5]

-

Mass Spectrometry (MS) : Mass spectrometry will show the molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns will be consistent with the aliphatic epoxide structure.[5]

Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure epoxides from prochiral alkenes is a cornerstone of asymmetric catalysis.[2] Two highly effective and contrasting methodologies for preparing this compound are the Jacobsen-Katsuki epoxidation and chemoenzymatic epoxidation.

Jacobsen-Katsuki Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, such as 1-tetradecene.[14][15] It utilizes a chiral manganese-salen complex as the catalyst and a terminal oxidant like sodium hypochlorite (bleach).[15] The enantioselectivity is controlled by the chiral ligand, which creates a constrained environment for the alkene to approach the active manganese-oxo species.[16]

Mechanism: The catalytic cycle is believed to involve the oxidation of the Mn(III)-salen catalyst to a high-valent Mn(V)=O species.[15] The alkene then approaches the metal-oxo intermediate, and the oxygen atom is transferred to the double bond. The exact mechanism of oxygen transfer has been debated, with evidence supporting concerted, radical, or metalla-oxetane pathways depending on the substrate and conditions.[14][17][18] For most substrates, a stepwise mechanism with a radical-like intermediate is favored.[15]

Fig. 1: Jacobsen-Katsuki Epoxidation Cycle

Experimental Protocol: Jacobsen-Katsuki Epoxidation of 1-Tetradecene

-

Catalyst Preparation: In a round-bottom flask under an inert atmosphere, dissolve the (R,R)-Jacobsen catalyst (1-5 mol%) in a suitable solvent such as dichloromethane (DCM).

-

Reaction Setup: Add 1-tetradecene (1.0 equivalent) to the catalyst solution. Cool the mixture to 0 °C in an ice bath.

-

Oxidant Addition: Add buffered aqueous sodium hypochlorite (commercial bleach, ~1.1 equivalents) dropwise over 1-2 hours while maintaining the temperature at 0 °C. Vigorous stirring is crucial to ensure mixing between the organic and aqueous phases.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with saturated aqueous Na₂SO₃, saturated aqueous NaCl (brine), and then dry over anhydrous Na₂SO₄.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Chemoenzymatic Epoxidation

As a "green" alternative, chemoenzymatic epoxidation avoids heavy metals and harsh oxidants.[19][20] This method often uses a lipase, such as immobilized Candida antarctica lipase B (Novozym 435), to generate a peroxy acid in situ from a carboxylic acid and hydrogen peroxide.[21][22] The peroxy acid then epoxidizes the alkene via the Prilezhaev reaction mechanism.[21] Unspecific peroxygenases (UPOs) represent another class of robust biocatalysts that can directly use H₂O₂ to epoxidize long-chain terminal alkenes with high selectivity.[19][20][23]

Mechanism: The process is a two-step, one-pot reaction. First, the lipase catalyzes the perhydrolysis of a carboxylic acid (e.g., phenylacetic acid) with hydrogen peroxide to form the corresponding peroxy acid.[21] This reactive intermediate then diffuses and reacts with the alkene in the organic phase to form the epoxide.

Fig. 2: Chemoenzymatic Epoxidation Workflow

Experimental Protocol: Lipase-Catalyzed Epoxidation of 1-Tetradecene

-

Reaction Setup: In a temperature-controlled vessel, combine 1-tetradecene (1.0 equivalent), a suitable carboxylic acid (e.g., phenylacetic acid, 0.5 equivalents), and an appropriate organic solvent (e.g., toluene).

-

Enzyme Addition: Add immobilized lipase (e.g., Novozym 435) to the mixture.

-

Oxidant Addition: Begin stirring and add hydrogen peroxide (30-50% aq. solution, 1.5-2.0 equivalents) slowly via a syringe pump over several hours. Maintain the reaction temperature, typically between 30-50 °C.

-

Reaction Monitoring: Monitor the formation of the epoxide and consumption of the alkene by GC analysis of aliquots taken from the organic phase.

-

Workup: After the reaction reaches completion, filter to recover the immobilized enzyme (which can often be reused).

-

Purification: Wash the organic phase with aqueous sodium bicarbonate solution to remove residual carboxylic acid, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The final product can be purified by vacuum distillation.

Chemical Reactivity: The Ring-Opening Reaction

The synthetic utility of this compound stems from the high ring strain of the oxirane, which makes it susceptible to nucleophilic attack.[2] These ring-opening reactions are fundamental for introducing a wide range of functional groups and are central to its application as a synthetic intermediate.[3] The reaction can proceed under acidic, basic, or neutral conditions, and the regioselectivity of the attack depends on the conditions and the nature of the nucleophile. For a terminal epoxide like 1,2-epoxytetradecane, basic or neutral nucleophiles typically attack the less sterically hindered terminal carbon (C1), while acidic conditions can favor attack at the more substituted carbon (C2) via a carbocation-like transition state.

Fig. 3: General Nucleophilic Ring-Opening

This reactivity allows for the synthesis of:

-

1,2-Diols: Through acid- or base-catalyzed hydrolysis.[3]

-

β-Amino Alcohols: By reaction with amines, which are key synthons for many biologically active molecules.[3]

-

Halohydrins: By reaction with hydrohalic acids.

-

β-Hydroxy Ethers/Thioethers: By reaction with alcohols or thiols.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals.[24] Its long alkyl chain imparts lipophilicity, a property often desired in drug candidates to enhance membrane permeability.

-

Polymeric Prodrugs: It has been specifically cited for its use in the preparation of polymeric prodrugs for cancer treatment.[8][24][25] In this context, the epoxide can act as a reactive handle to attach drug molecules to a polymer backbone, creating a delivery system that can improve drug solubility, stability, and targeting.

-

Advanced Therapies: The compound is a building block for components of advanced drug delivery systems, such as cationic lipids used in mRNA vaccines and gene therapies.[24] The ring-opening reaction with an amine is a key step in forming the hydrophilic head group of these lipid nanoparticles.[24]

-

Chiral Building Block: As a source of chirality, it is used in the total synthesis of complex natural products and pharmaceuticals where the (R)-configuration at a specific position is required for biological efficacy.

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its reactivity and potential hazards.

-

Hazards: The compound is classified as a skin irritant and may cause serious eye irritation.[5][26] It is also very toxic to aquatic life with long-lasting effects.[26][27] Epoxides as a class are reactive and can polymerize, sometimes violently, in the presence of catalysts or heat.[4][10] They are incompatible with strong acids, caustics, and peroxides.[4][10][27]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[26] All manipulations should be performed in a well-ventilated fume hood.

-

Handling: The compound is sensitive to moisture and should be handled under an inert atmosphere where possible.[5][10] Avoid contact with incompatible materials.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances.[10] Freezer storage may be recommended.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[26]

References

-

Wikipedia. Jacobsen epoxidation. [Link]

-

Yusop, R. M., et al. (2018). Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid. International Journal of Chemical Engineering. [Link]

-

Carro, J., et al. (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. Antioxidants. [Link]

-

Grokipedia. Jacobsen epoxidation. [Link]

-

MDPI. (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. [Link]

-

ACS Green Chemistry Institute. Jacobsen Asymmetric Epoxidation. [Link]

-

ResearchGate. (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. [Link]

-

Wipf Group, University of Pittsburgh. (2006). Jacobsen-Katsuki Epoxidations. [Link]

-

ResearchGate. Illustration of the chemoenzymatic epoxidation of alkenes. [Link]

-

Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]

-

LookChem. 1,2-EPOXYTETRADECANE 3234-28-4 wiki. [Link]

-

Wikipedia. Epoxide. [Link]

-

National Institutes of Health (NIH). (2011). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. [Link]

-

PubChem. 1,2-Epoxytetradecane. [Link]

-

Organic Chemistry Portal. Synthesis of epoxides. [Link]

-

BioPharma Reporter. (2025). 1,2-EPOXYTETRADECANE Powers Safer Drug Creation. [Link]

-

ChemBK. 1,2-epoxytetradecane. [Link]

-

Chad's Prep. (2021). 13.5 Synthesis of Epoxides | Organic Chemistry. YouTube. [Link]

-

ChemWhat. 1,2-EPOXYTETRADECANE CAS#: 3234-28-4. [Link]

-

SpectraBase. 1,2-Epoxytetradecane - ¹H NMR Chemical Shifts. [Link]

-

SpectraBase. 1,2-Epoxytetradecane - ¹H NMR Spectrum. [Link]

-

PubChem. 1,2-Epoxyhexadecane. [Link]

-

ChemRxiv. (2020). Synthetic process development of (R)-(+)-1,2- epoxy-5-hexene: an important chiral building block. [Link]

-

MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

-

Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Epoxide - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1,2-Epoxytetradecane | C14H28O | CID 18604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Epoxytetradecane technical grade, 85 3234-28-4 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. 1,2-EPOXYTETRADECANE CAS#: 3234-28-4 [m.chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. 1,2-EPOXYTETRADECANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 17. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. mdpi.com [mdpi.com]

- 20. Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. News - 1,2-EPOXYTETRADECANE Powers Safer Drug Creation [shlzpharma.com]

- 25. 1,2-EPOXYTETRADECANE | 3234-28-4 [chemicalbook.com]

- 26. 1,2-Epoxytetradecane | 3234-28-4 | TCI AMERICA [tcichemicals.com]

- 27. Page loading... [wap.guidechem.com]

(R)-(+)-1,2-Epoxytetradecane reactivity and stability profile

An In-Depth Technical Guide to the Reactivity and Stability of (R)-(+)-1,2-Epoxytetradecane

Introduction

This compound is a chiral epoxide, a class of three-membered cyclic ethers that serve as highly versatile and valuable intermediates in modern organic synthesis.[1][2] Its significance lies in the inherent reactivity of the strained oxirane ring, which allows for precise and stereocontrolled introduction of functional groups. This property makes it an indispensable building block in the development of complex molecules, particularly in the pharmaceutical industry for creating chiral drugs and bioactive compounds.[1][3][4] For instance, 1,2-Epoxytetradecane is utilized in the preparation of polymeric prodrugs for cancer treatments.[5][6]

This guide offers a comprehensive analysis of the reactivity and stability profile of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only procedural outlines but also the underlying mechanistic principles that govern its chemical behavior. By understanding the causality behind its reactions and its stability limitations, chemists can effectively harness its synthetic potential while ensuring the integrity of their experimental outcomes.

Physicochemical Properties

A foundational understanding of this compound begins with its physical and chemical properties, which dictate its handling, reaction conditions, and purification strategies.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₈O | [5][7] |

| Molecular Weight | 212.37 g/mol | [5][8] |

| Appearance | Clear, colorless mobile liquid with an ether-like odor | [5][7][9] |

| Boiling Point | 95-96 °C at 0.4 mmHg | [5][9][10] |

| Density | 0.845 g/mL at 25 °C | [5][10] |

| Water Solubility | Very low (Insoluble) | [5][7][8] |

| Flash Point | >110 °C | [5][9] |

Part 1: The Reactivity Profile

The synthetic utility of this compound is overwhelmingly dictated by the high ring strain of the three-membered oxirane ring, which provides a strong thermodynamic driving force for ring-opening reactions.[11] These reactions proceed via nucleophilic attack on one of the two electrophilic carbon atoms of the epoxide, leading to a 1,2-disubstituted tetradecane derivative. The regiochemistry and stereochemistry of the product are highly dependent on the reaction conditions, specifically whether they are nucleophile-driven (basic/neutral) or acid-catalyzed.

Nucleophilic Ring-Opening: Basic or Neutral Conditions

Under basic or neutral conditions, the reaction is initiated by a strong nucleophile. This process follows a classic SN2 mechanism, where the reaction rate and outcome are governed by steric hindrance.[12][13][14]

Causality and Mechanism: The nucleophile directly attacks one of the carbon atoms of the epoxide ring. For this compound, the two carbons are C1 (primary) and C2 (secondary). Due to significantly lower steric hindrance at the primary carbon, the nucleophile will selectively attack the C1 position.[12][13] This attack forces the C-O bond to break, with the electrons moving to the oxygen atom, forming an alkoxide intermediate. The reaction proceeds with a complete inversion of stereochemistry at the site of attack. A subsequent acidic workup protonates the alkoxide to yield the final neutral alcohol product.[12]

Key Characteristics:

-

Regioselectivity: Attack occurs at the less substituted carbon (C1).

-

Stereochemistry: Results in anti-addition of the nucleophile and the hydroxyl group, with inversion of configuration at the reaction center.

-

Common Nucleophiles: Grignard reagents (R-MgX), organolithium reagents (R-Li), alkoxides (RO⁻), hydroxide (OH⁻), and acetylides.[12]

Caption: Workflow for base-catalyzed epoxide ring-opening.

Experimental Protocol: Grignard Reaction with this compound

This protocol describes the synthesis of a tertiary alcohol by reacting the epoxide with methylmagnesium bromide, demonstrating a carbon-carbon bond formation.

Objective: To synthesize (R)-2-methyltetradecan-1-ol.

Materials:

-

This compound

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent) dissolved in anhydrous diethyl ether to a dry round-bottom flask.

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Grignard Addition: Add the methylmagnesium bromide solution (1.2 equivalents) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final product.

Acid-Catalyzed Ring-Opening

In the presence of an acid catalyst, the ring-opening mechanism is significantly altered. The epoxide oxygen is first protonated, making the ring a much better electrophile and weakening the C-O bonds.

Causality and Mechanism: The mechanism for acid-catalyzed opening is a hybrid between SN1 and SN2 pathways.[15] The protonated epoxide exists in a transition state where the positive charge is shared between the oxygen and the two carbons. This positive charge is better stabilized on the more substituted carbon (C2), giving this carbon significant carbocation-like character.[15] Consequently, even though the nucleophile still attacks from the backside (an SN2 characteristic), it preferentially attacks the more substituted and more electrophilic carbon (an SN1 characteristic).[15] For a terminal epoxide like this one, where the carbons are primary and secondary, the SN2 character often dominates, leading to attack at the less substituted C1 carbon.[15] However, the regioselectivity can be less pronounced than in base-catalyzed reactions.

Key Characteristics:

-

Regioselectivity: Attack generally occurs at the less substituted carbon (C1) for primary/secondary epoxides, but can shift to the more substituted carbon if a stable carbocation can be formed (e.g., at a tertiary center).[15]

-

Stereochemistry: The reaction proceeds via backside attack, leading to a trans or anti configuration of the incoming nucleophile and the hydroxyl group.[15]

-

Common Reagents: Dilute aqueous acids (H₂SO₄, HClO₄) for hydrolysis to diols, or anhydrous hydrogen halides (HBr, HCl) for halohydrin formation.[15]

Caption: Pathway for acid-catalyzed epoxide ring-opening.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol details the conversion of the epoxide to its corresponding diol, (R)-tetradecane-1,2-diol.

Objective: To synthesize (R)-tetradecane-1,2-diol.

Materials:

-

This compound

-

Tetrahydrofuran (THF) and Water (e.g., 10:1 mixture)

-

Perchloric acid (HClO₄) or Sulfuric acid (H₂SO₄) (catalytic amount, e.g., 0.1 M)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in a mixture of THF and water.

-

Acidification: Add a catalytic amount of aqueous acid to the solution.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting epoxide is fully consumed (typically 1-2 hours).

-

Neutralization: Quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.

-

Extraction: Remove the THF under reduced pressure and extract the aqueous residue three times with ethyl acetate.

-

Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the solution and remove the solvent by rotary evaporation to yield the crude diol, which can be further purified by recrystallization or column chromatography if necessary.

Enzymatic Ring-Opening

Biocatalysis using epoxide hydrolases (EHs) offers a green and highly selective alternative for epoxide hydrolysis.[16] These enzymes are crucial in metabolic detoxification pathways and are powerful tools for asymmetric synthesis.[17]

Causality and Mechanism: Most EHs employ a two-step mechanism involving a covalent alkyl-enzyme intermediate.[18] An active-site nucleophile, typically an aspartate residue, attacks one of the epoxide carbons (C1 or C2). This is followed by the hydrolysis of the resulting ester intermediate by an activated water molecule, regenerating the enzyme and releasing the diol product.[18] This double displacement mechanism results in an overall anti-addition of water across the original epoxide.

Key Characteristics:

-

High Selectivity: EHs can exhibit exceptional enantioselectivity and regioselectivity, often favoring one enantiomer of a racemic epoxide or one specific carbon for attack.[16][18]

-

Mild Conditions: Reactions are typically run in aqueous buffer systems at or near room temperature and neutral pH.

-

Green Chemistry: Avoids the use of harsh acids, bases, or metal catalysts.[11]

Part 2: The Stability Profile

The high reactivity of epoxides also makes them inherently unstable under certain conditions. Proper handling and storage are critical to prevent degradation, unwanted side reactions, and potentially hazardous polymerization.

Chemical Incompatibilities

This compound is incompatible with a range of chemical classes that can initiate violent or uncontrolled reactions.

-

Strong Acids and Caustics: These are potent catalysts for ring-opening and polymerization.[5][8][9] Contact can lead to rapid, exothermic reactions.

-

Peroxides and Oxidizing/Reducing Agents: Epoxides can react with these classes of compounds, leading to decomposition.[5][8][9]

-

Polymerization: In the presence of catalysts (acidic or basic) or when heated, epoxides can undergo polymerization.[5][8][9] These reactions can be violent and should be strictly avoided outside of controlled polymerization processes.[5][8][9]

Environmental and Storage Considerations

The stability of the compound is highly sensitive to its environment.

-

Moisture Sensitivity: The compound is sensitive to moisture and can hydrolyze to the corresponding diol, especially in the presence of acidic or basic impurities.[5][8] It is insoluble in water.[5][8]

-

Thermal Stability: Heat can induce polymerization.[8] Therefore, prolonged exposure to elevated temperatures should be avoided. Storage under freezer conditions is recommended to maximize shelf life and prevent degradation.[8][9]

Handling and Storage Recommendations

| Parameter | Recommendation | Rationale | Reference(s) |

| Storage Temperature | Freezer conditions (< 0 °C) | To minimize thermal degradation and potential for polymerization. | [8][9] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent contact with atmospheric moisture. | [8] |

| Container | Tightly sealed, dry glass container | To prevent moisture ingress and reaction with container material. | |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | The compound is a skin and eye irritant. | [9][10][19] |

| Handling | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors. | |

| Spill Cleanup | Absorb with inert material, seal in a vapor-tight bag for disposal | To contain the irritant and prevent environmental release. | [9] |

Conclusion

This compound is a powerful chiral synthon whose chemical behavior is dominated by the electrophilic nature of its strained three-membered ring. Its reactivity is characterized by highly predictable and stereospecific ring-opening reactions, which can be precisely controlled by the choice of reaction conditions—basic, acidic, or enzymatic—to achieve desired synthetic outcomes. However, this inherent reactivity also necessitates careful handling and storage to mitigate its instability towards heat, moisture, and a range of chemical reagents. For the drug development professional and research scientist, a thorough understanding of this reactivity and stability profile is paramount to successfully leveraging this versatile building block in the synthesis of next-generation therapeutics and complex organic molecules.

References

-

Schofield, C. J. (n.d.). Symmetry breaking by enzyme-catalyzed epoxide hydrolysis. PMC. Retrieved January 12, 2026, from [Link]

-

Epoxide hydrolases: structure, function, mechanism, and assay. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

1,2-EPOXYTETRADECANE 3234-28-4 wiki. (n.d.). Molbase. Retrieved January 12, 2026, from [Link]

-

Process development towards chiral epoxide 81 enabling a convergent API route. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

1,2-Epoxytetradecane | C14H28O. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

1,2-epoxytetradecane. (2024, April 10). ChemBK. Retrieved January 12, 2026, from [Link]

-

Mechanisms of Hydrolysis and Rearrangements of Epoxides. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations. (2016, April 5). Atlas of Science. Retrieved January 12, 2026, from [Link]

-

Connecting the Chemical and Biological Reactivity of Epoxides. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]

-

18.5 Reactions of Epoxides: Ring-Opening. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved January 12, 2026, from [Link]

-

Reaction of epoxides with nucleophiles under basic conditions. (n.d.). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Ring-opening reactions of epoxides: Strong nucleophiles. (n.d.). Khan Academy. Retrieved January 12, 2026, from [Link]

-

Ring-opening reactions of epoxides: Strong nucleophiles. (2012, September 29). YouTube. Retrieved January 12, 2026, from [Link]

-

Epoxide Hydrolases: Multipotential Biocatalysts. (2023, April 15). PMC. Retrieved January 12, 2026, from [Link]

Sources

- 1. One moment, please... [atlasofscience.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]

- 5. 1,2-EPOXYTETRADECANE CAS#: 3234-28-4 [m.chemicalbook.com]

- 6. 1,2-EPOXYTETRADECANE | 3234-28-4 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. 1,2-Epoxytetradecane | C14H28O | CID 18604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. chembk.com [chembk.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Khan Academy [khanacademy.org]

- 14. youtube.com [youtube.com]

- 15. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Epoxide hydrolases: structure, function, mechanism, and assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Symmetry breaking by enzyme-catalyzed epoxide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1,2-Epoxytetradecane | 3234-28-4 | TCI AMERICA [tcichemicals.com]

An In-Depth Technical Guide to the Spectroscopic Data of (R)-(+)-1,2-Epoxytetradecane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for (R)-(+)-1,2-Epoxytetradecane, a valuable chiral building block in organic synthesis. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural confirmation in various applications, including drug development. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the interpretation of the spectra and the experimental protocols for their acquisition.

Introduction to this compound

This compound, also known as (R)-dodecyloxirane, is a chiral epoxide featuring a twelve-carbon aliphatic chain. Its structure consists of a strained three-membered oxirane ring, which is a highly reactive functional group, making it a versatile intermediate for the synthesis of complex molecules with defined stereochemistry. The "R" designation refers to the stereochemical configuration at the chiral center (C2), and the "(+)" indicates its dextrorotatory optical activity.

The precise characterization of this enantiomer is paramount to ensure its stereochemical integrity, which directly impacts the biological activity and efficacy of the final products in pharmaceutical applications. Spectroscopic techniques are the cornerstone of this characterization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed picture of its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals characteristic signals for the protons of the oxirane ring and the long alkyl chain.

Expected Chemical Shifts and Multiplicities:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (C14) | ~0.88 | Triplet | 3H |

| -(CH₂)₁₀- (C4-C13) | ~1.25 | Multiplet | 20H |

| -CH₂- (C3) | ~1.48 | Multiplet | 2H |

| -CH₂- (oxirane, C1) | ~2.45 | Doublet of doublets | 1H |

| -CH₂- (oxirane, C1) | ~2.75 | Doublet of doublets | 1H |

| -CH- (oxirane, C2) | ~2.90 | Multiplet | 1H |

Interpretation and Causality:

-

The protons on the oxirane ring (C1 and C2) are the most downfield-shifted aliphatic protons due to the deshielding effect of the electronegative oxygen atom and the ring strain. The diastereotopic protons on C1 exhibit distinct chemical shifts and coupling patterns.

-

The methine proton at C2, the chiral center, typically appears as a multiplet due to coupling with the protons on C1 and C3.

-

The bulk of the aliphatic chain protons resonate in the upfield region around 1.25 ppm, appearing as a broad multiplet.

-

The terminal methyl group (C14) gives a characteristic triplet at approximately 0.88 ppm.

Experimental Protocol for ¹H NMR:

A standard ¹H NMR spectrum can be acquired on a 300 MHz or higher field spectrometer.[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

-

Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is adequate.

-

Spectral Width: A spectral width of 10-12 ppm is appropriate.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Expected Chemical Shifts:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (C14) | ~14.1 |

| -(CH₂)₁₀- (C4-C13) | ~22.7 - 31.9 |

| -CH₂- (C3) | ~32.6 |

| -CH₂- (oxirane, C1) | ~47.2 |

| -CH- (oxirane, C2) | ~52.4 |

Interpretation and Causality:

-

The carbons of the oxirane ring (C1 and C2) are significantly downfield compared to the other aliphatic carbons, with the substituted carbon (C2) appearing at a lower field than the methylene carbon (C1).

-

The long alkyl chain carbons give rise to a cluster of signals in the 22-32 ppm region.

-

The terminal methyl carbon is the most upfield signal at around 14.1 ppm.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for quantitative accuracy, though shorter delays are often used for routine spectra.

-

Spectral Width: A spectral width of 200-220 ppm is standard.

-

Determination of Enantiomeric Purity by Chiral NMR

Confirming the enantiomeric purity of this compound is critical. While the NMR spectra of enantiomers are identical in an achiral solvent, the presence of a chiral auxiliary can induce diastereomeric interactions, leading to the separation of signals for the R and S enantiomers.

Methodology using Chiral Shift Reagents:

Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to differentiate the signals of the two enantiomers. The chiral reagent forms a transient complex with the oxygen atom of the epoxide, creating a chiral environment that leads to different chemical shifts for the corresponding protons in the R and S enantiomers.

Experimental Protocol:

-

Acquire a standard ¹H NMR spectrum of the sample.

-

Add small, incremental amounts of the chiral shift reagent to the NMR tube.

-

Acquire a spectrum after each addition and monitor the separation of key signals, particularly the protons on the epoxide ring.

-

The enantiomeric excess (ee) can be calculated by integrating the separated signals corresponding to each enantiomer.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrations of the C-H bonds in the alkyl chain and the characteristic absorptions of the epoxide ring.

Expected Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2925-2855 | C-H stretching (aliphatic) | Strong |

| 1465 | C-H bending (CH₂) | Medium |

| 1250 | C-O-C asymmetric stretching (epoxide ring) | Medium |

| 915 | Epoxide ring breathing (symmetric) | Medium |

| 830 | C-O stretching (epoxide ring) | Medium |

Interpretation and Causality:

-

The strong absorptions in the 2855-2925 cm⁻¹ region are characteristic of the C-H stretching vibrations of the long alkyl chain.

-

The key diagnostic peaks for the epoxide functionality are the C-O-C asymmetric stretching around 1250 cm⁻¹ and the ring breathing modes around 915 cm⁻¹ and 830 cm⁻¹. The presence of these bands is a strong indicator of the oxirane ring.

Experimental Protocol for FT-IR:

A neat spectrum can be obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small drop of the liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. Electron Ionization (EI) is a common technique used for this purpose.

Expected Fragmentation Pattern (EI-MS):

The molecular ion peak (M⁺) for this compound is expected at m/z 212. However, it may be of low intensity due to the facile fragmentation of the molecule.

Major Fragment Ions:

| m/z | Proposed Fragment |

| 183 | [M - C₂H₅]⁺ |

| 169 | [M - C₃H₇]⁺ |

| 155 | [M - C₄H₉]⁺ |

| 71 | [C₅H₁₁]⁺ (often a prominent peak) |

| 57 | [C₄H₉]⁺ (often the base peak) |

| 43 | [C₃H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Interpretation and Causality:

-

The fragmentation of long-chain aliphatic compounds in EI-MS is characterized by the cleavage of C-C bonds, leading to a series of carbocation fragments separated by 14 Da (the mass of a CH₂ group).

-

Cleavage adjacent to the epoxide ring can also occur. The base peak is often a stable secondary carbocation.

Experimental Protocol for GC-MS:

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as hexane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient from a low initial temperature (e.g., 60 °C) to a final temperature of around 280 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Visualizing the Spectroscopic Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its unambiguous identification, structural elucidation, and the determination of its purity and stereochemical integrity. The methodologies and interpretation guidelines presented in this technical guide are intended to support researchers and scientists in their synthetic endeavors and quality assurance processes, ensuring the reliable use of this important chiral intermediate in drug development and other advanced applications.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

Sources

(R)-(+)-1,2-Epoxytetradecane: A Technical Guide to its Role as a Chiral Building Block in Asymmetric Synthesis

Abstract

(R)-(+)-1,2-Epoxytetradecane is a high-value chiral intermediate characterized by a terminal epoxide on a C14 aliphatic chain. Its utility in modern organic synthesis stems from the inherent reactivity of the strained three-membered ring, which allows for highly predictable and stereospecific ring-opening reactions.[1] This guide provides an in-depth analysis of this compound, covering its enantioselective synthesis via Jacobsen's Hydrolytic Kinetic Resolution, its core reactivity profile with a range of nucleophiles, and its practical application in the synthesis of complex, high-value molecules such as chiral amino alcohols and derivatized bio-based scaffolds. Detailed, field-tested protocols and mechanistic diagrams are provided to equip researchers and process chemists with the knowledge to effectively leverage this versatile building block.

The Strategic Value of Chiral Terminal Epoxides in Synthesis

Chiral epoxides are among the most powerful and versatile intermediates in asymmetric synthesis. The combination of ring strain (approximately 13 kcal/mol) and polarization of the C-O bonds renders them susceptible to nucleophilic attack under mild conditions, a feature not shared by acyclic ethers.[2] The true synthetic power of a chiral terminal epoxide like this compound lies in its ability to undergo regio- and stereospecific ring-opening. This process effectively translates the single stereocenter of the epoxide into a 1,2-difunctionalized product with two defined stereocenters, making it an exceptionally efficient method for building molecular complexity.[3][4] The long C12 lipophilic tail of this specific epoxide makes it an ideal synthon for lipids, surfactants, polymer precursors, and bioactive molecules requiring significant nonpolar character.

Enantioselective Synthesis: The Jacobsen Hydrolytic Kinetic Resolution (HKR)

While racemic 1,2-epoxytetradecane can be readily prepared by the oxidation of 1-tetradecene, its separation into single enantiomers is crucial for its use in asymmetric synthesis.[5] The Jacobsen Hydrolytic Kinetic Resolution (HKR) stands as the preeminent method for accessing enantiopure terminal epoxides on both laboratory and industrial scales.[6][7][8][9]

The causality behind this method's success is the remarkable ability of a chiral (salen)Co(III) catalyst to differentiate between the two enantiomers of the racemic epoxide.[10] The catalyst selectively binds and activates one enantiomer—in this case, the (S)-epoxide—for rapid hydrolysis by water. The (R)-enantiomer reacts at a significantly slower rate, allowing it to be isolated in high yield and with exceptional enantiomeric excess (>99% ee).[9] The co-product, (S)-1,2-tetradecanediol, is also a valuable chiral molecule. The use of water as the resolving agent and the low required catalyst loadings make this a cost-effective and environmentally benign process.[9][11]

Caption: Workflow for Jacobsen Hydrolytic Kinetic Resolution.

Experimental Protocol: Hydrolytic Kinetic Resolution of (±)-1,2-Epoxytetradecane

-

Catalyst Activation: In a dry flask under an inert atmosphere, the (R,R)-(salen)Co(II) complex (0.005 equivalents) is dissolved in THF. Glacial acetic acid (0.005 equivalents) is added, and the solution is stirred in open air for 30 minutes until a color change to deep brown indicates the formation of the active Co(III) species. The solvent is then removed under reduced pressure.

-

Reaction Setup: The flask containing the activated catalyst is charged with racemic (±)-1,2-epoxytetradecane (1.0 equivalent). The mixture is cooled to 0°C.

-

Resolution: Deionized water (0.55 equivalents) is added dropwise over 10 minutes, ensuring the internal temperature does not exceed 5°C. The reaction is allowed to slowly warm to room temperature and stirred for 12-18 hours.

-

Monitoring: The reaction progress is monitored by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining epoxide. The reaction is considered complete when the ee of the epoxide is >99%.

-

Workup and Purification: Upon completion, the reaction mixture is diluted with pentane and filtered through a short plug of silica gel to remove the catalyst. The filtrate is concentrated under reduced pressure. The resulting mixture of the (R)-epoxide and (S)-diol is separated by flash column chromatography or distillation under high vacuum.

The Cornerstone of Reactivity: Stereospecific Ring-Opening

The synthetic utility of this compound is dominated by the nucleophilic ring-opening reaction. This transformation is governed by the principles of the SN2 mechanism.

-

Regioselectivity: In the presence of basic or neutral nucleophiles, the reaction proceeds with high regioselectivity. The nucleophile attacks the less sterically hindered carbon atom (C1) of the epoxide ring.[2][12] This choice is kinetically controlled, as the primary carbon is more accessible than the secondary carbon (C2).

-

Stereospecificity: The SN2 attack occurs via a "backside" trajectory relative to the C-O bond being broken.[3] This results in a complete inversion of stereochemistry at the site of attack (C1). Since the starting material is enantiopure, this predictable inversion ensures the formation of a single enantiomer of the product.

Caption: General mechanism for nucleophilic ring-opening.

Data Presentation: Versatility of Nucleophilic Addition

The reaction of this compound with various nucleophiles yields a predictable library of chiral 1,2-disubstituted alkanes.

| Nucleophile Class | Example Reagent | Resulting Functional Group at C1 | Product Class |

| N-Nucleophiles | Sodium Azide (NaN₃) | Azide (-N₃) | Azido Alcohol |

| Ammonia (NH₃) | Primary Amine (-NH₂) | Amino Alcohol | |

| O-Nucleophiles | Sodium Hydroxide (NaOH) | Hydroxyl (-OH) | 1,2-Diol |

| Sodium Methoxide (NaOMe) | Methoxy Ether (-OCH₃) | Methoxy Alcohol | |

| C-Nucleophiles | Lithium dimethylcuprate ((CH₃)₂CuLi) | Methyl (-CH₃) | Secondary Alcohol |

| Sodium Cyanide (NaCN) | Cyano (-CN) | Hydroxy Nitrile | |

| S-Nucleophiles | Sodium thiophenoxide (NaSPh) | Phenylthioether (-SPh) | Thioether Alcohol |

| H-Nucleophiles | Lithium aluminum hydride (LiAlH₄) | Hydride (-H) | Secondary Alcohol |

Synthetic Applications & Protocols

Synthesis of Chiral 1,2-Amino Alcohols: (R)-1-Amino-2-tetradecanol

Chiral 1,2-amino alcohols are privileged structural motifs found in numerous pharmaceuticals, including beta-blockers and antiviral agents, as well as in chiral ligands for asymmetric catalysis.[1][13] The synthesis from this compound is a robust and highly efficient two-step process. The key is the use of the azide anion as an amine surrogate, which is a soft, potent nucleophile that cleanly opens the epoxide. Subsequent reduction of the azide is typically quantitative and chemoselective.

Caption: Synthetic pathway to (R)-1-amino-2-tetradecanol.

-

Step 1: Azide Ring-Opening. To a solution of this compound (1.0 equivalent) in a 4:1 mixture of ethanol and water, add sodium azide (1.5 equivalents) and ammonium chloride (1.2 equivalents). Heat the mixture to 80°C and stir for 8-12 hours until TLC or GC-MS analysis indicates complete consumption of the starting epoxide. Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford crude (R)-1-azido-2-tetradecanol, which is often used in the next step without further purification.

-

Step 2: Azide Reduction. Dissolve the crude azido alcohol from the previous step in methanol. Add 10% Palladium on Carbon (Pd/C) catalyst (5 mol % Pd). Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (via a balloon or Parr shaker) at room temperature. Stir vigorously for 6-10 hours. The reaction progress can be monitored by the disappearance of the characteristic azide stretch (~2100 cm⁻¹) in the IR spectrum. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield (R)-1-amino-2-tetradecanol.

Synthesis of Ether-Linked Lipophilic Scaffolds: Derivatization of Isosorbide

Isosorbide (1,4:3,6-dianhydro-D-glucitol) is a rigid, chiral diol derived from starch, making it a valuable, sustainable platform chemical.[14][15][16][17] Its two hydroxyl groups exhibit different reactivity due to their stereoelectronic environments (endo-C5-OH vs. exo-C2-OH), allowing for selective functionalization.[18] Reacting isosorbide with this compound under base-catalyzed conditions provides a straightforward route to attach a long lipophilic tail, creating amphiphilic molecules with potential applications as non-ionic surfactants, emulsifiers, or drug delivery vehicles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 4. mdpi.com [mdpi.com]

- 5. Page loading... [guidechem.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology | Semantic Scholar [semanticscholar.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]

- 14. A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins [mdpi.com]

- 15. bio-conferences.org [bio-conferences.org]

- 16. 异山梨醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 17. scientificlabs.co.uk [scientificlabs.co.uk]

- 18. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Stereochemistry of (R)-(+)-1,2-Epoxytetradecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-1,2-Epoxytetradecane is a chiral epoxide that serves as a critical building block in the asymmetric synthesis of complex molecular architectures and pharmacologically active agents. Its stereochemical integrity is paramount, as the biological activity of its derivatives is often contingent on a specific enantiomeric form. This guide provides an in-depth exploration of the stereochemistry of this compound, detailing its chiroptical properties, the mechanistic basis of its stereoselective synthesis via Sharpless Asymmetric Epoxidation, and the analytical methodologies required to validate its enantiomeric purity. Authored from the perspective of a senior application scientist, this paper bridges theoretical principles with practical, field-proven protocols to equip researchers with the knowledge to confidently synthesize, analyze, and utilize this versatile chiral intermediate.

Introduction: The Significance of Stereoisomerism

In the realm of drug development and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of fundamental importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different biological activities. This compound, a long-chain terminal epoxide, exemplifies this principle. The strained three-membered oxirane ring is highly susceptible to nucleophilic attack, making it a versatile handle for introducing new functional groups with precise stereocontrol.[1][2] The ability to produce this epoxide in a single, well-defined enantiomeric form, the (R)-isomer, is crucial for its application as a starting material in the synthesis of natural products and pharmaceuticals where specific stereocenters are required for efficacy.[3]

Physicochemical and Chiroptical Properties

The identity and quality of this compound are established through its unique physical and spectral properties. The "R" designation refers to the absolute configuration at the chiral carbon (C2) according to the Cahn-Ingold-Prelog priority rules, while the "(+)" sign indicates that it rotates plane-polarized light in the dextrorotatory direction.

| Property | Value | Reference(s) |

| CAS Number | 3234-28-4 | [4][5] |

| Molecular Formula | C₁₄H₂₈O | [4][5] |

| Molecular Weight | 212.37 g/mol | [4][5] |

| Appearance | Clear, colorless liquid | [4][5] |

| Boiling Point | 95-96 °C at 0.4 mmHg | [6][7] |

| Density | 0.845 g/mL at 25 °C | [6][7] |

| Refractive Index | 1.4408 | [6][7] |

Note: Specific rotation values can vary based on solvent, concentration, and temperature. It is crucial to consult specific literature for precise experimental conditions.

Stereoselective Synthesis: The Sharpless Asymmetric Epoxidation

While several methods exist for the epoxidation of alkenes, achieving high enantioselectivity for terminal alkenes like 1-tetradecene requires a robust catalytic system.[8][9] The Sharpless Asymmetric Epoxidation (SAE) stands as a landmark achievement in organic synthesis, providing a reliable method for converting primary and secondary allylic alcohols into their corresponding epoxides with high enantiomeric excess (ee).[3][10] Although 1-tetradecene is not an allylic alcohol, the principles of the Sharpless epoxidation are foundational to the field of asymmetric catalysis and are often adapted for other substrates.

The core of the Sharpless epoxidation is a chiral catalyst formed in situ from titanium tetra(isopropoxide) [Ti(OiPr)₄] and an enantiomerically pure dialkyl tartrate, typically diethyl tartrate (DET).[11][12] The oxidant is tert-butyl hydroperoxide (TBHP).[10]

Causality of Stereoselection: The predictability of the SAE arises from the rigid, well-defined structure of the dimeric titanium-tartrate complex.[13][14] The chiral tartrate ligand creates a chiral environment around the titanium center. The substrate (allylic alcohol), the oxidant (TBHP), and the tartrate all coordinate to the titanium. This assembly creates a sterically constrained transition state where the oxidant is delivered to only one face of the alkene, dictated by the chirality of the DET used.[11][15]

-

Using L-(+)-Diethyl Tartrate (+)-DET: Delivers the oxygen atom to the bottom (or re) face of the alkene when the allylic alcohol is oriented in a specific plane.[15]

-

Using D-(−)-Diethyl Tartrate (−)-DET: Delivers the oxygen atom to the top (or si) face of the alkene.[15]

This reagent-controlled stereoselectivity is a powerful tool, allowing chemists to access either enantiomer of the desired epoxide simply by choosing the appropriate tartrate ligand.[13]

Logical Workflow for Synthesis and Characterization

Caption: Synthesis and analysis workflow for 1,2-Epoxytetradecane.

Stereochemical Analysis and Purity Determination

Synthesizing the chiral epoxide is only half the battle; verifying its enantiomeric purity is a critical, self-validating step. A multi-pronged analytical approach ensures both chemical purity and stereochemical integrity.

Gas Chromatography (GC)

GC with a Flame Ionization Detector (GC-FID) is the workhorse for determining the chemical purity of volatile compounds like 1,2-Epoxytetradecane.[16] By comparing the peak area of the product to any impurities, a quantitative measure of purity can be obtained. Coupling GC with Mass Spectrometry (GC-MS) confirms the identity by providing the molecular weight and a characteristic fragmentation pattern.[5]

Chiral Gas Chromatography

To determine the enantiomeric excess (% ee), a specialized chiral stationary phase is required.[17] These GC columns contain a chiral selector (often a cyclodextrin derivative) that interacts diastereomerically with the two enantiomers. This differential interaction leads to a difference in retention time, allowing for their separation and quantification. The enantiomeric excess is calculated from the areas of the two enantiomer peaks (A_R and A_S):

% ee = |(A_R - A_S) / (A_R + A_S)| * 100%

Sharpless Asymmetric Epoxidation Mechanism

Caption: Simplified mechanism of Sharpless Asymmetric Epoxidation.

Experimental Protocols

The following protocols are illustrative and should be adapted based on laboratory safety standards and specific experimental goals.

Protocol A: Synthesis of this compound (Illustrative Adaptation)

This protocol is an adaptation of the Sharpless methodology for a terminal alkene, which is more challenging than an allylic alcohol. While the classic SAE is specific to allylic alcohols, related titanium-tartrate systems can be used for other alkenes, often requiring modified conditions.

-

Preparation: A flame-dried, 500 mL round-bottom flask equipped with a magnetic stir bar is charged with powdered 4Å molecular sieves (5 g) and placed under an argon atmosphere.[13]

-

Solvent: Anhydrous dichloromethane (DCM, 200 mL) is added via cannula, and the slurry is cooled to -20 °C in a cryocool bath.

-

Catalyst Formation: To the cooled slurry, add L-(+)-diethyl tartrate ((+)-DET, 1.2 eq.) followed by titanium(IV) isopropoxide (1.0 eq.). Stir the mixture for 30 minutes at -20 °C until a homogenous yellow-orange solution forms.

-

Substrate Addition: 1-Tetradecene (1.0 eq.) is added dropwise to the catalyst solution.

-

Oxidant Addition: A solution of tert-butyl hydroperoxide (TBHP) in toluene (5.5 M, 2.0 eq.) is added slowly via syringe pump over 2 hours, maintaining the internal temperature at -20 °C.

-

Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

-

Quenching: Upon completion, the reaction is quenched by the addition of 50 mL of 10% aqueous NaOH solution, saturated with NaCl. The mixture is removed from the cold bath and stirred vigorously for 1 hour.

-

Workup: The mixture is filtered through a pad of Celite®, and the layers are separated. The aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (e.g., 98:2 hexanes:ethyl acetate) to yield this compound as a colorless oil.

Protocol B: Determination of Enantiomeric Excess via Chiral GC

-

Instrumentation: A gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column like Chiraldex G-TA) and an FID detector.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified epoxide in a suitable solvent (e.g., hexane or DCM).

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium, constant flow of 1.0 mL/min

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 2 °C/min to 140 °C. Hold at 140 °C for 5 minutes. (Note: This program is illustrative and must be optimized for the specific column and instrument).

-

-

Analysis: Inject 1 µL of the sample. The two enantiomers will elute as separate peaks. Integrate the peak areas to calculate the enantiomeric excess (% ee) as described previously. A successful asymmetric synthesis should yield an ee >98%.

Applications in Drug Development and Synthesis

Chiral terminal epoxides like this compound are valuable intermediates. The epoxide ring can be opened regioselectively by a wide range of nucleophiles (e.g., amines, azides, alkoxides, organocuprates) to generate 1,2-disubstituted alkanes with two defined stereocenters.[18] This strategy is a cornerstone in the synthesis of bioactive lipids, pheromones, and complex subunits of larger drug molecules. For instance, 1,2-epoxides are used in the preparation of polymeric prodrugs for cancer treatment.[6][19]

Conclusion

The stereochemistry of this compound is not merely a descriptive label but the very feature that defines its synthetic potential. A thorough understanding of the principles of asymmetric synthesis, particularly the robust and predictable Sharpless epoxidation and its conceptual framework, is essential for its production. This must be paired with rigorous, self-validating analytical techniques, such as chiral gas chromatography, to ensure the stereochemical integrity of the final product. For the researcher in drug development or complex molecule synthesis, mastering the synthesis and analysis of such chiral building blocks is a critical skill, enabling the construction of novel chemical entities with precisely controlled three-dimensional structures.

References

-

Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link][11]

-

Name-Reaction.com. (n.d.). Sharpless epoxidation. Retrieved from [Link][10]

-

Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved from [Link][12]

-

Allery, J. (2021, September 6). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism [Video]. YouTube. Retrieved from [Link][13]

-

Schlegel Group, Wayne State University. (2024, February 20). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Retrieved from [Link][14]

-

O'Connor, M. J., et al. (2005). Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S)-Epoxides by Engineered Cytochromes P450 BM-3. Chemistry and Chemical Engineering Division, Caltech. Retrieved from [Link][8]

-

Organic Reactions. (n.d.). Enantioselective Epoxide Opening. Retrieved from [Link][18]

-

JoVE. (2023, April 30). Sharpless Epoxidation. Retrieved from [Link][15]

-

National Center for Biotechnology Information. (n.d.). 1,2-Epoxytetradecane. PubChem Compound Database. Retrieved from [Link][5]

-

ChemBK. (2024, April 10). 1,2-epoxytetradecane. Retrieved from [Link][7]

-

Coombs, J. R., & Morken, J. P. (2016). Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes. Angewandte Chemie International Edition, 55(9), 2636–2649. Retrieved from [Link][9]

-

Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. (2021). Mini-Reviews in Organic Chemistry, 18(5), 606-620. Retrieved from [Link]

-

Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Retrieved from [Link][20]

-

de la Mata, I., et al. (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. Antioxidants, 11(3), 522. Retrieved from [Link][1][21]

-

SynArchive. (n.d.). Sharpless Epoxidation. Retrieved from [Link][22]

-

Organic Syntheses. (n.d.). Sharpless Epoxidation of Divinyl Carbinol. Retrieved from [Link][23]

-

Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link][3]

-

Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Chem 115. Retrieved from [Link][24]

-

Moodle@Units. (n.d.). Applications of Sharpless asymmetric epoxidation in total synthesis. Retrieved from [https://moodle.units.it/pluginfile.php/431110/mod_resource/content/1/sharpless review.pdf]([Link] review.pdf)[25]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link][17]

-

SpectraBase. (n.d.). 1,2-Epoxytetradecane. Retrieved from [Link][26]

-

ChemRxiv. (n.d.). Synthetic process development of (R)-(+)-1,2- epoxy-5-hexene: an important chiral building block. Retrieved from [Link][27]

Sources

- 1. Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. 1,2-Epoxytetradecane | C14H28O | CID 18604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-EPOXYTETRADECANE CAS#: 3234-28-4 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. cheme.caltech.edu [cheme.caltech.edu]

- 9. Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. name-reaction.com [name-reaction.com]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. Sharpless Epoxidation [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

- 14. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 15. Video: Sharpless Epoxidation [jove.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. gcms.cz [gcms.cz]

- 18. organicreactions.org [organicreactions.org]

- 19. 1,2-EPOXYTETRADECANE | 3234-28-4 [chemicalbook.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. cib.csic.es [cib.csic.es]

- 22. synarchive.com [synarchive.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 25. moodle2.units.it [moodle2.units.it]

- 26. spectrabase.com [spectrabase.com]

- 27. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Synthesis and Application of Long-Chain Chiral Epoxides in Modern Organic Chemistry

Abstract

Long-chain chiral epoxides are invaluable three-membered heterocyclic intermediates in organic synthesis. Their inherent ring strain and defined stereochemistry make them powerful building blocks for constructing complex, stereochemically rich target molecules.[1][2] This technical guide provides an in-depth exploration of the primary synthetic routes to these versatile compounds, including asymmetric epoxidation of alkenes and kinetic resolution of racemates. We will delve into their core reactivity, focusing on regio- and stereoselective ring-opening reactions, and showcase their strategic application in the synthesis of natural products, pharmaceuticals, and advanced materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of these chiral synthons.

Introduction: The Strategic Value of Long-Chain Chiral Epoxides

Chiral epoxides serve as fundamental building blocks in the landscape of modern organic synthesis.[1] The presence of a strained three-membered ring makes them susceptible to a variety of nucleophilic ring-opening reactions, allowing for the stereospecific introduction of two adjacent functional groups. When a long alkyl chain is appended to this reactive pharmacophore, it opens pathways to a specific class of molecules, including many lipids, pheromones, polyketide natural products, and specialty polymer precursors.[3]

The primary challenge and opportunity in this field lie in the precise control of stereochemistry. The biological activity of the final target molecules is often dictated by the absolute configuration of multiple stereocenters, many of which can be traced back to the initial chiral epoxide. The development of robust catalytic asymmetric methods to generate these epoxides with high enantiomeric purity has been a landmark achievement in chemistry, recognized in part by the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless for his work on chirally catalyzed oxidation reactions.[1] This guide will elucidate the causality behind these powerful transformations and provide a framework for their practical application.

Core Methodologies for the Synthesis of Enantioenriched Long-Chain Epoxides

The generation of long-chain epoxides in high enantiomeric purity is primarily achieved through two strategic approaches: the asymmetric epoxidation of a prochiral alkene or the kinetic resolution of a racemic epoxide.

Figure 2: Synthetic transformations and applications of long-chain chiral epoxides.

-

Synthesis of Natural Products: The regio- and stereospecificity of epoxide ring-opening is a cornerstone of natural product synthesis. [4]For example, the synthesis of the fish-development inhibitor (+)-mueggelone utilized a chiral vinyl epoxide, derived from a Sharpless epoxidation precursor, which underwent subsequent transformations. [5]* Pharmaceutical Intermediates: Enantiopure epoxides are critical intermediates for many active pharmaceutical ingredients (APIs). [6]The 1,2-amino alcohol motif, readily accessible from epoxide opening with an amine or azide nucleophile, is a common feature in many drugs, including beta-blockers.

-

Specialty Polymers and Surfactants: Long-chain alkyl epoxides are highly hydrophobic monomers. [3]Their polymerization via anionic ring-opening polymerization (AROP) can produce apolar aliphatic polyethers. When copolymerized with hydrophilic monomers like ethylene oxide, they form amphiphilic block copolymers that can act as polymeric surfactants or form supramolecular hydrogels. [3]

Experimental Protocol: Hydrolytic Kinetic Resolution of Racemic 1,2-Epoxydodecane

This protocol is adapted from established methods for the HKR of terminal epoxides and illustrates the operational simplicity and effectiveness of the technique. [7][8] Objective: To resolve racemic 1,2-epoxydodecane to obtain enantiopure (R)-1,2-epoxydodecane.

Materials:

-

Racemic 1,2-epoxydodecane (1.00 eq)

-

(R,R)-(salen)Co(III)OAc complex (Catalyst 1a) (0.4 mol %)

-

Water (deionized) (0.55 eq)

-

Glacial Acetic Acid (0.4 mol %)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

Catalyst Activation: To the (R,R)-(salen)Co(III)OAc complex (0.4 mol %) in a round-bottom flask is added glacial acetic acid (0.4 mol %). The mixture is stirred open to the air for 10 minutes until a color change from red/brown to dark brown is observed, indicating the formation of the active catalyst.

-

Reaction Setup: The racemic 1,2-epoxydodecane (1.00 eq) is added to the flask containing the activated catalyst. The flask is cooled in an ice-water bath to 0 °C.

-